Cyclohexylmethyl 4-[imino(octylamino)methyl]benzoate hydrochloride
Overview
Description
Cyclohexylmethyl 4-[imino(octylamino)methyl]benzoate hydrochloride, also known as SFK1, is a chemical compound with the empirical formula C23H37ClN2O2 . It has a molecular weight of 409.01 . This compound is also referred to as the Suppressor of FK-506 .
Physical And Chemical Properties Analysis
This compound is a solid form and has a solubility of 12 mg/mL in DMSO . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Studies on Metal Complex Interactions
Research conducted by Yamamoto and Yamazaki (1970) explored the interactions of isocyanides with transition metal complexes, focusing on reactions that afford imino complex products through carbonyl insertion processes. This study highlights the reactivity of similar structural moieties under metal-catalyzed conditions, which could be pertinent for understanding the reactivity of the cyclohexylmethyl group within complex molecular frameworks (Yasuhiro Yamamoto & H. Yamazaki, 1970).
Synthesis and Functionalization of Cyclic Compounds
Another relevant study by Muraoka, Yamamoto, and Takeshima (1975) describes the synthesis of 1,3-Thiazine-2,4-dithiones through the reaction of carbon disulfide with cyclic ketones, showcasing methods for the functionalization of cyclic structures that could be analogous to the cyclohexylmethyl core of the target compound (M. Muraoka, Tatsuo Yamamoto, & T. Takeshima, 1975).
Decomposition and Stability of Imines
The stability and decomposition pathways of imine derivatives, such as benzoquinone-imine dyes, were investigated by Barra, Tan, and Wong (2004). This research could provide insights into the stability and reactivity of the imino(octylamino)methyl component under various conditions, which is essential for applications in synthesis and material science (M. Barra, A. Tan, & Susanna M Wong, 2004).
Catalytic Applications
A study by Paul et al. (2016) on a Cu(ii) metal-organic framework (MOF) illustrates the catalytic potential of complexes for the hydrocarboxylation of cyclohexane to carboxylic acid. This research might hint at the catalytic roles that compounds with cyclohexylmethyl groups could play in facilitating or undergoing similar transformations (Anup Paul, A. Ribeiro, A. Karmakar, M. F. C. Guedes da Silva, & A. Pombeiro, 2016).
Safety And Hazards
properties
IUPAC Name |
cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2.ClH/c1-2-3-4-5-6-10-17-25-22(24)20-13-15-21(16-14-20)23(26)27-18-19-11-8-7-9-12-19;/h13-16,19H,2-12,17-18H2,1H3,(H2,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYYYIJUCLTKBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C(C1=CC=C(C=C1)C(=O)OCC2CCCCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582033 | |
Record name | Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylmethyl 4-[imino(octylamino)methyl]benzoate hydrochloride | |
CAS RN |
678997-25-6 | |
Record name | Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SFK1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.